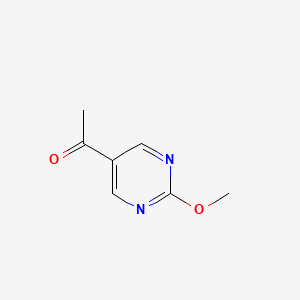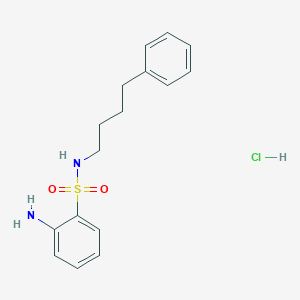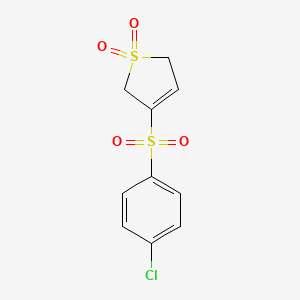![molecular formula C36H52F6FeP2 B2508452 [(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+) CAS No. 849924-37-4](/img/no-structure.png)
[(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+) is a useful research compound. Its molecular formula is C36H52F6FeP2 and its molecular weight is 716.595. The purity is usually 95%.
BenchChem offers high-quality [(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
A novel approach for the highly stereoselective synthesis of trifluoromethylated 1,3-butadienylphosphonates has been developed, employing a bisphosphoryl-stabilized carbanion. This methodology allows for the synthesis of substituted trifluoromethylated compounds with significant yields and exclusive or predominant 1E,3E isomer formation, showcasing the compound's utility in creating specialized chemical structures (Shen et al., 1998).
Catalytic Applications
Investigations into nitroxide chemistry revealed that certain alkenes and alcohols, when reacted with N,N-bis(trifluoromethyl)hydroxylamine in specific acidic conditions, yield (bistrifluoromethylaminooxy)-derivatives. This reaction, which includes carbocation trapping, highlights the compound's potential in synthesizing novel organic derivatives with unique functional groups (Booth et al., 1982).
Coordination Chemistry
Linear and T-shaped iron(I) complexes supported by N-heterocyclic carbene ligands have been synthesized, demonstrating the complex's versatility in forming stable structures with transition metals. These complexes, characterized by spectroscopic methods and X-ray diffraction, indicate potential applications in materials science and catalysis (Ouyang et al., 2015).
Ligand Synthesis and Transition Metal Chemistry
A unique hexaphosphane was efficiently synthesized via a novel synthetic approach that involves P-N/P-P bond metathesis. This methodology opens avenues for creating complex polyphosphanes, which can serve as ligands in transition metal chemistry, illustrating the compound's utility in developing sophisticated coordination complexes (Feldmann & Weigand, 2012).
Eigenschaften
CAS-Nummer |
849924-37-4 |
|---|---|
Produktname |
[(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+) |
Molekularformel |
C36H52F6FeP2 |
Molekulargewicht |
716.595 |
IUPAC-Name |
[(1S)-1-[2-bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+) |
InChI |
InChI=1S/C29H38F6P2.C5H8.2CH3.Fe/c1-19(37(26(2,3)4)27(5,6)7)24-9-8-10-25(24)36(22-15-11-20(12-16-22)28(30,31)32)23-17-13-21(14-18-23)29(33,34)35;1-2-4-5-3-1;;;/h11-19,24-25H,8-10H2,1-7H3;1-2H,3-5H2;2*1H3;/q;;2*-1;+2/t19-,24?,25?;;;;/m0..../s1 |
InChI-Schlüssel |
INOSQQGJKKOKDO-PYANLKHPSA-N |
SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)P(C(C)(C)C)C(C)(C)C.C1CC=CC1.[Fe+2] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2508371.png)
![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2508372.png)
![5-(1-Quinoxalin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2508373.png)



![N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2508379.png)
![N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2508381.png)

![6-[(4-Methylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2508385.png)
![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2508388.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethyl-5-phenylpyrazole-3-carboxamide](/img/structure/B2508390.png)